(E)-2-(4-nitrophenyl)-N'-phenylethenesulfonohydrazide
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Overview
Description
(E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide is an organic compound characterized by the presence of a nitrophenyl group and a phenylethenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for (E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of (E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenylethenesulfonohydrazide moiety can form hydrogen bonds with target molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Para Red: An azo dye with a similar nitrophenyl group, used in dyeing textiles.
2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid: A compound used as a dye and in various chemical applications.
Uniqueness
(E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-N'-phenylethenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-17(19)14-8-6-12(7-9-14)10-11-22(20,21)16-15-13-4-2-1-3-5-13/h1-11,15-16H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJPMKVQXZXDLT-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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